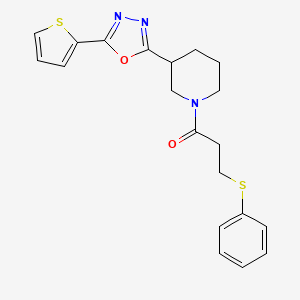
3-(Phenylthio)-1-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Phenylthio)-1-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C20H21N3O2S2 and its molecular weight is 399.53. The purity is usually 95%.
BenchChem offers high-quality 3-(Phenylthio)-1-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Phenylthio)-1-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis
The compound is part of the broader class of 1,3,4-oxadiazole derivatives, recognized for their significance in synthetic organic chemistry. These derivatives are key intermediates in the synthesis of various heterocyclic compounds, which are foundational to numerous therapeutic agents. For instance, the synthesis, spectral analysis, and biological evaluation of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides have demonstrated their potential in biochemical applications, particularly as enzyme inhibitors and in molecular docking studies (Khalid et al., 2016).
Anticancer Potential
Compounds featuring the 1,3,4-oxadiazole moiety have shown promising results in anticancer research. The ability to synthesize novel propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and their evaluation as potential anticancer agents exemplifies the therapeutic relevance of such structures. These derivatives have been tested for their efficacy against cancer cell lines, indicating the compound's utility in developing new chemotherapeutic agents (Rehman et al., 2018).
Antimicrobial Activities
The structural complexity of the compound also lends itself to antimicrobial applications. Synthesis efforts have led to the development of derivatives with significant antimicrobial properties, highlighting the compound's role in addressing antibiotic resistance. For example, derivatives synthesized from similar structures have exhibited moderate to potent activity against various bacteria strains, underscoring the potential of these compounds in developing new antimicrobial agents (Khalid et al., 2016).
Material Science Applications
In material science, derivatives of the compound have found applications in the development of organic light-emitting diodes (OLEDs) and other electronic materials. The synthesis of related heteroaryl compounds that emit fluorescence in orange to red color spectra demonstrates the utility of such compounds in creating advanced materials for electronic and optoelectronic devices (Gorohmaru et al., 2002).
properties
IUPAC Name |
3-phenylsulfanyl-1-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S2/c24-18(10-13-26-16-7-2-1-3-8-16)23-11-4-6-15(14-23)19-21-22-20(25-19)17-9-5-12-27-17/h1-3,5,7-9,12,15H,4,6,10-11,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUETUODLIBHKJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCSC2=CC=CC=C2)C3=NN=C(O3)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-oxo-5-pivalamido-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2418166.png)
![3-[2-(6-fluoro-2-pyridinyl)hydrazono]-2-(hydroxyimino)-N-phenylbutanamide](/img/structure/B2418167.png)
![9,10-dimethoxy-1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione](/img/structure/B2418168.png)

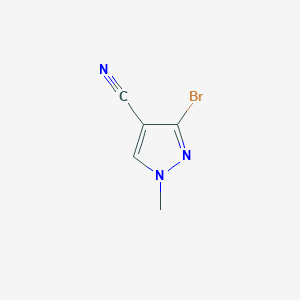
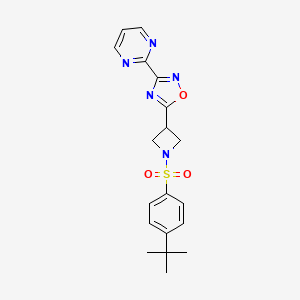
![2-[(4-chlorophenyl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2418180.png)

![benzo[d][1,3]dioxol-5-yl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2418184.png)
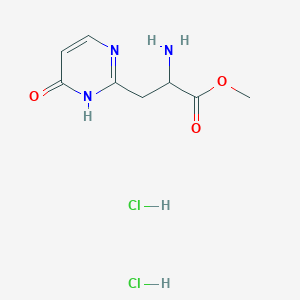

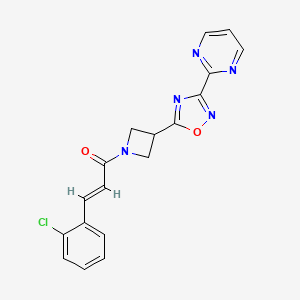
![2-Naphthalen-1-yl-N-[4-(4-oxoazetidin-2-yl)oxyphenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2418188.png)